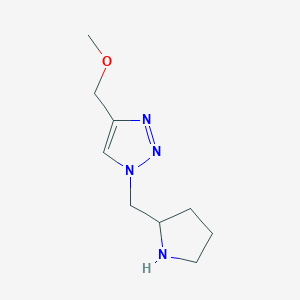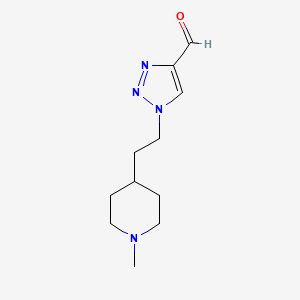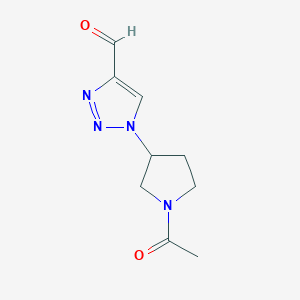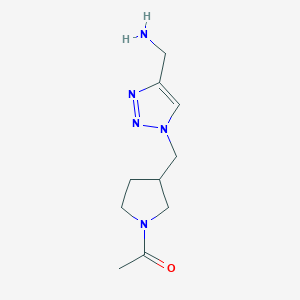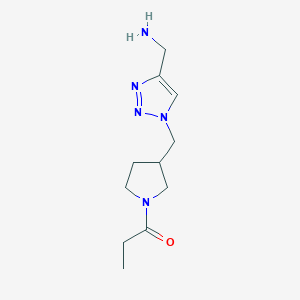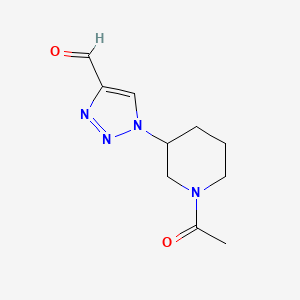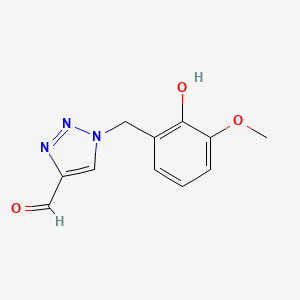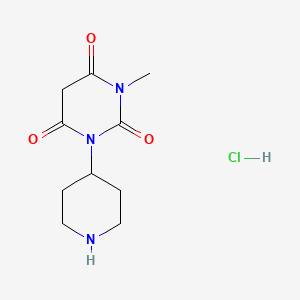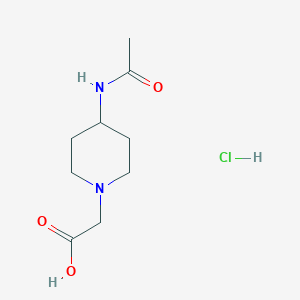
2-(4-Acetamidopiperidin-1-yl)acetic acid hydrochloride
描述
2-(4-Acetamidopiperidin-1-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C9H17ClN2O3 and its molecular weight is 236.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures, such as 2-(piperidin-4-yl)acetamides, have been reported to inhibit soluble epoxide hydrolase (seh), an enzyme involved in the metabolism of endogenous epoxyeicosatrienoic acids .
Mode of Action
If it acts similarly to related compounds, it may inhibit seh, thereby stabilizing endogenous epoxyeicosatrienoic acids . This stabilization could potentially lead to anti-inflammatory effects .
Biochemical Pathways
If it acts similarly to related compounds, it may affect the metabolism of epoxyeicosatrienoic acids by inhibiting seh . This could potentially lead to changes in inflammatory responses .
Result of Action
If it acts similarly to related compounds, it may lead to anti-inflammatory effects through the stabilization of endogenous epoxyeicosatrienoic acids .
生化分析
Biochemical Properties
2-(4-Acetamidopiperidin-1-yl)acetic acid hydrochloride is involved in several biochemical reactions, primarily due to its interaction with enzymes and proteins. One of the key interactions is with soluble epoxide hydrolase (sEH), an enzyme that metabolizes epoxyeicosatrienoic acids (EETs) into less biologically active dihydroxyeicosatrienoic acids . This interaction suggests that this compound may act as an inhibitor of sEH, thereby stabilizing EETs and exerting anti-inflammatory effects . Additionally, the compound may interact with other biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with sEH can modulate the levels of EETs, which are known to play a role in cell signaling and inflammation . Furthermore, the compound may affect gene expression by altering the activity of transcription factors and other regulatory proteins. These changes can lead to modifications in cellular metabolism, impacting processes such as energy production and lipid metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of sEH, which leads to the stabilization of EETs . This inhibition occurs through binding interactions between the compound and the active site of the enzyme, preventing the conversion of EETs to dihydroxyeicosatrienoic acids. Additionally, the compound may influence other molecular targets, such as receptors and ion channels, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under certain conditions, allowing for sustained inhibition of sEH and prolonged anti-inflammatory effects . Degradation of the compound over time may reduce its efficacy, highlighting the importance of optimizing storage and handling conditions in laboratory experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized by enzymes such as cytochrome P450s, which play a role in its biotransformation and elimination . Additionally, the compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as lipid metabolism and energy production. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound may interact with membrane transporters, facilitating its uptake and distribution to specific cellular compartments . Additionally, binding proteins may influence the localization and accumulation of the compound, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the cytoplasm, where it can interact with cytoplasmic enzymes and proteins. Alternatively, it may be targeted to organelles such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling.
属性
IUPAC Name |
2-(4-acetamidopiperidin-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3.ClH/c1-7(12)10-8-2-4-11(5-3-8)6-9(13)14;/h8H,2-6H2,1H3,(H,10,12)(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYDLWDWQSCRSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


